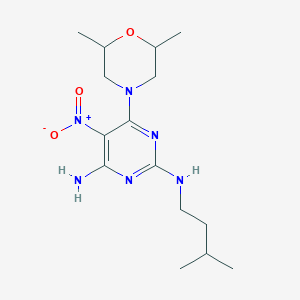

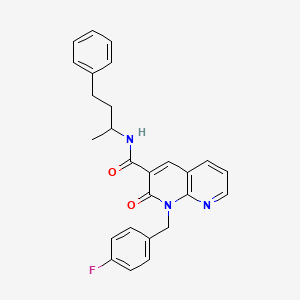

4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” is a heterocyclic compound. It contains a triazole moiety, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms . Triazole compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Synthesis Analysis

The synthesis of triazole derivatives often involves a Cu(I) catalyzed [3 + 2] dipolar cycloaddition . This reaction is between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates . The resulting triazoles are then thoroughly characterized using different spectral techniques .Molecular Structure Analysis

Triazole compounds, including “4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide”, have a central structural component in a number of drug classes . The molecular structure of triazoles allows them to readily bind in the biological system with a variety of enzymes and receptors .Chemical Reactions Analysis

Triazole compounds are known for their stability against metabolic degradation, ability to engage in hydrogen bonding, and active involvement in dipole-dipole and π-stacking interactions . These unique features contribute to their enhanced biocompatibility .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide” can be inferred from its structure and the properties of similar compounds. For instance, the IR spectrum of a similar compound shows peaks corresponding to various functional groups .Scientific Research Applications

Drug Discovery

1,2,3-triazoles, a core component of the compound, have found broad applications in drug discovery . They are part of essential building blocks like amino acids, nucleotides, etc . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .

Organic Synthesis

1,2,3-triazoles are used extensively in organic synthesis . Their unique structure facilitates the formation of a variety of non-covalent bonds with enzymes and receptors .

Polymer Chemistry

1,2,3-triazoles are also used in polymer chemistry . Their high chemical stability and strong dipole moment make them ideal for this application .

Supramolecular Chemistry

In supramolecular chemistry, 1,2,3-triazoles are used due to their hydrogen bonding ability . They are structurally resembling to the amide bond, mimicking an E or a Z amide bond .

Bioconjugation

1,2,3-triazoles are used in bioconjugation . They can form a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

Chemical Biology

In the field of chemical biology, 1,2,3-triazoles are used due to their ability to bind with various enzymes through hydrogen bonding .

Fluorescent Imaging

1,2,3-triazoles have applications in fluorescent imaging . Their unique structure and properties make them ideal for this application .

Materials Science

Lastly, 1,2,3-triazoles are used in materials science . Their high chemical stability and strong dipole moment make them suitable for this field .

Mechanism of Action

Target of Action

Triazole compounds, which this compound is a derivative of, are known to bind with a variety of enzymes and receptors in the biological system . These targets can vary widely depending on the specific structure and functional groups present in the compound.

Mode of Action

Triazole compounds are known for their versatile biological activities . They can interact with their targets in various ways, leading to different biological effects. The specific interactions and resulting changes would depend on the specific structure of the compound and the nature of its target.

Biochemical Pathways

Triazole compounds are known to influence a variety of biochemical pathways due to their ability to bind with different enzymes and receptors . The downstream effects of these interactions can vary widely and would depend on the specific nature of the compound and its targets.

Result of Action

Triazole compounds are known for their wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety and antitubercular activities . The specific effects of this compound would depend on its structure, its targets, and the nature of its interactions with these targets.

Future Directions

Given the therapeutic importance of triazole derivatives, there is ongoing research to synthesize and study their antimicrobial, antioxidant, and antiviral potential . The development of novel antimicrobial drugs to combat ever-growing drug-resistant infections is a key area of focus . The unique structure of triazoles facilitates the formation of a variety of non-covalent bonds with enzymes and receptors, inducing broad-spectrum biological activities .

properties

IUPAC Name |

4-methyl-N-[1-(1-phenyltriazole-4-carbonyl)piperidin-4-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N5O2/c1-16-7-9-17(10-8-16)21(28)23-18-11-13-26(14-12-18)22(29)20-15-27(25-24-20)19-5-3-2-4-6-19/h2-10,15,18H,11-14H2,1H3,(H,23,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRJZOJGIKMJRAH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C(=O)NC2CCN(CC2)C(=O)C3=CN(N=N3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-methyl-N-(1-(1-phenyl-1H-1,2,3-triazole-4-carbonyl)piperidin-4-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(benzo[d]thiazol-2-yl)-2-(2-(3-(4-chlorophenyl)ureido)thiazol-4-yl)acetamide](/img/structure/B2789876.png)

![methyl 2-(3-(4-(dimethylamino)phenyl)-4,6-dioxo-2-phenyltetrahydro-2H-pyrrolo[3,4-d]isoxazol-5(3H)-yl)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B2789878.png)

![4-((4-(Tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2789881.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2789884.png)

![(Z)-3-[4-(Difluoromethoxy)phenyl]-2-(4-methylpiperazine-1-carbonyl)prop-2-enenitrile](/img/structure/B2789885.png)

![N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclopentanecarboxamide](/img/structure/B2789888.png)

![3-[(2,5-dimethylphenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-oxo-N-(5,6,7,8-tetrahydronaphthalen-1-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2789894.png)

![Methyl 1-[2-(2,4-dichlorophenyl)-2-oxoethyl]-2-oxo-1,2-dihydro-3-pyridinecarboxylate](/img/structure/B2789895.png)